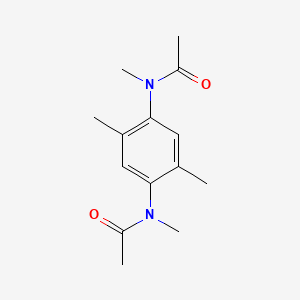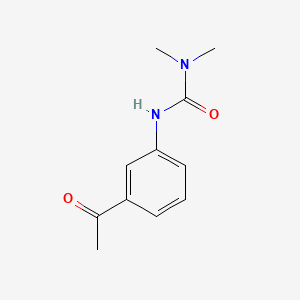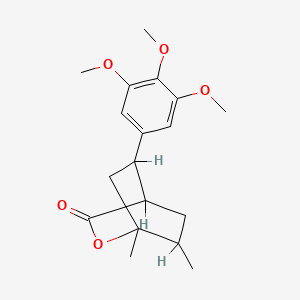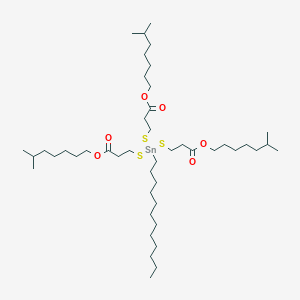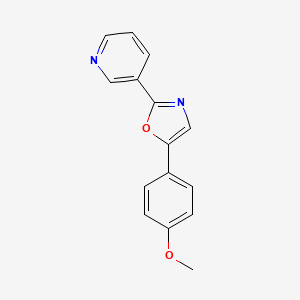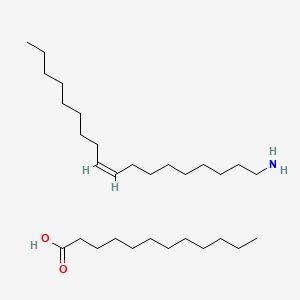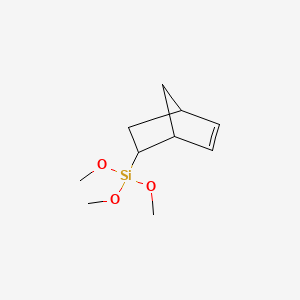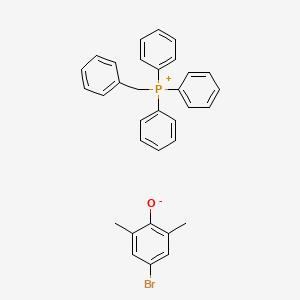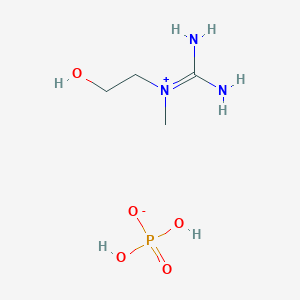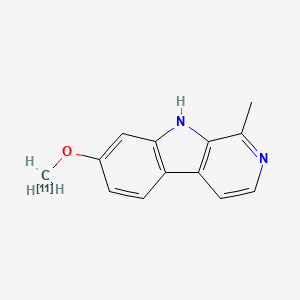
Harmine C-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Harmine C-11, also known as [11C]harmine, is a radiolabeled derivative of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily isolated from the seeds of the medicinal plant Peganum harmala and the vine Banisteriopsis caapi. This compound is utilized in positron emission tomography (PET) imaging due to its ability to bind to monoamine oxidase A (MAO-A) enzymes in the brain, making it a valuable tool in neuroimaging and psychiatric research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Harmine C-11 involves the incorporation of the radioactive isotope carbon-11 into the harmine molecule. One common method is the [11C]methylation of harmine using [11C]methyl iodide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and is conducted under controlled conditions to ensure the efficient incorporation of the radioactive isotope .
Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with cyclotrons to produce carbon-11. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid synthesis and purification processes. Automated synthesis modules are often employed to streamline the production and ensure high radiochemical purity .
化学反应分析
Types of Reactions: Harmine C-11 undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline and other derivatives.
Reduction: Reduction reactions can convert harmine to harmalol.
Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like iodine or bromine.
Major Products:
Oxidation: Harmaline, harmalol.
Reduction: Harmalol.
Substitution: Various halogenated harmine derivatives.
科学研究应用
Harmine C-11 has a wide range of scientific research applications:
Chemistry: Used as a radiotracer in PET imaging to study the distribution and kinetics of MAO-A in the brain.
Biology: Investigates the role of MAO-A in neurodegenerative diseases and psychiatric disorders.
Medicine: Assists in diagnosing and monitoring conditions such as depression, Parkinson’s disease, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting MAO-A
作用机制
Harmine C-11 exerts its effects by binding to the MAO-A enzyme, inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The binding of this compound to MAO-A can be visualized using PET imaging, providing insights into the enzyme’s distribution and activity in various neurological conditions .
相似化合物的比较
Harmaline: Another β-carboline alkaloid with similar pharmacological properties but different binding affinities and metabolic pathways.
Harmalol: A reduced form of harmine with distinct chemical and biological properties.
Tetrahydroharmine: A hydrogenated derivative of harmine with unique pharmacokinetic characteristics
Uniqueness of Harmine C-11: this compound’s uniqueness lies in its radiolabeling with carbon-11, enabling its use in PET imaging. This allows for non-invasive, real-time visualization of MAO-A activity in the brain, providing valuable data for research and clinical applications .
属性
CAS 编号 |
171882-19-2 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
211.25 g/mol |
IUPAC 名称 |
7-(111C)methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2-1 |
InChI 键 |
BXNJHAXVSOCGBA-JVVVGQRLSA-N |
手性 SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)O[11CH3] |
规范 SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


